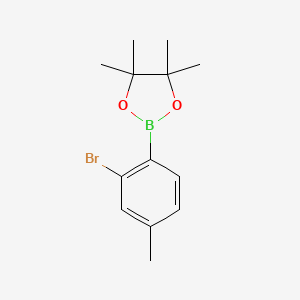![molecular formula C37H51N3 B6318994 2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine CAS No. 1326217-95-1](/img/structure/B6318994.png)
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a pyridine core substituted with bulky tert-butyl groups and phenylimino groups, which contribute to its steric hindrance and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-diacetylpyridine and 3,5-di-tert-butylaniline.
Condensation Reaction: The 2,6-diacetylpyridine undergoes a condensation reaction with 3,5-di-tert-butylaniline in the presence of an acid catalyst, such as hydrochloric acid, to form the desired imine product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine involves its ability to form stable complexes with metal ions. The bulky tert-butyl groups provide steric protection, while the imine groups facilitate coordination with metal centers. This compound can influence various molecular targets and pathways, depending on the metal ion it coordinates with and the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Di-tert-butylpyridine
- 2,6-Di-tert-butyl-4-methylpyridine
- 2,4,6-Tri-tert-butylpyridine
Uniqueness
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine is unique due to its combination of steric hindrance and electronic properties, which make it an effective ligand for forming stable metal complexes. Its bulky tert-butyl groups provide steric protection, while the imine groups enhance its coordination ability, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
N-(3,5-ditert-butylphenyl)-1-[6-[N-(3,5-ditert-butylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H51N3/c1-24(38-30-20-26(34(3,4)5)18-27(21-30)35(6,7)8)32-16-15-17-33(40-32)25(2)39-31-22-28(36(9,10)11)19-29(23-31)37(12,13)14/h15-23H,1-14H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWMPHPGWBXLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H51N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B6318924.png)



![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B6318959.png)





![2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane](/img/structure/B6319023.png)
![[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid](/img/structure/B6319029.png)
![[3-(4-Methoxyphenyl)oxetan-3-yl]methanol](/img/structure/B6319032.png)
